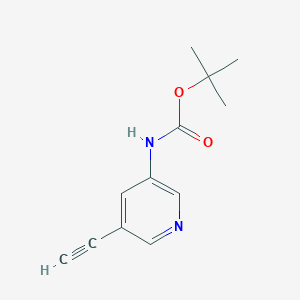

![molecular formula C14H10ClN5S2 B2713755 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride CAS No. 2034364-96-8](/img/structure/B2713755.png)

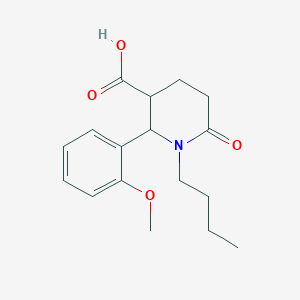

4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

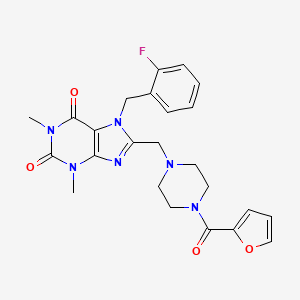

The compound “4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride” is a type of electron donor-acceptor (D-A) system based on the benzo[c][1,2,5]thiadiazole (BTZ) motif . These types of compounds have been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a library of 26 D-A compounds based on the BTZ group was synthesized by varying the donor groups while keeping the BTZ acceptor group the same . This allowed for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Chemical Reactions Analysis

The BTZ-based compounds have been used as potential visible-light organophotocatalysts . They were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Applications De Recherche Scientifique

Synthesis and Characterization

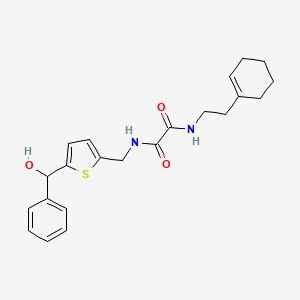

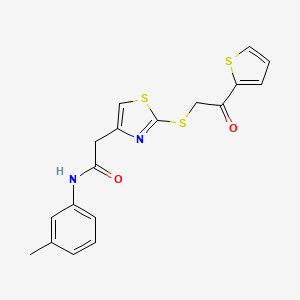

Compounds with structures related to 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride have been synthesized and characterized to understand their molecular frameworks and potential applications. Studies demonstrate the synthesis of various thiadiazole derivatives through catalyzed reactions, highlighting their structural stability and potential as scaffolds for further chemical modifications (Dani et al., 2013).

Potential Biological Applications

Research into thiadiazole and pyridine analogs suggests these compounds have significant biological potentials, such as antimicrobial and anticancer activities. For instance, the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines using an oxidative C–S bond formation strategy indicates a metal-free approach to creating biologically potent molecules (Mariappan et al., 2016).

Materials Science Applications

Compounds incorporating thiadiazole units have been explored for their electrochromic properties, offering insights into the development of materials with specific electronic and optical characteristics. The study on thiadiazolo[3,4-c]pyridine as an acceptor for fast-switching green electrochromic polymers with low bandgap presents a novel application in materials science, demonstrating the versatility of thiadiazole derivatives (Ming et al., 2015).

Theoretical Studies

Quantum chemical analysis of related compounds reveals insights into their electronic structures, tautomeric preferences, and potential reactivity. A study on N-(pyridin-2-yl)thiazol-2-amine showcases the existence of dynamic tautomerism and divalent N(I) character, providing a foundation for understanding the electronic and structural properties of similar molecules (Bhatia et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

4-(2,1,3-benzothiadiazol-5-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N5S2.ClH/c1-2-6-15-13(3-1)17-14-16-12(8-20-14)9-4-5-10-11(7-9)19-21-18-10;/h1-8H,(H,15,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQJDVUFPIDNOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NC(=CS2)C3=CC4=NSN=C4C=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Fluoropyrimidin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2713675.png)

![2-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2713684.png)

![4-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B2713690.png)

![5-chloro-N-[2-(dimethylcarbamoyl)-4,5-dimethoxyphenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2713692.png)

![3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2713695.png)